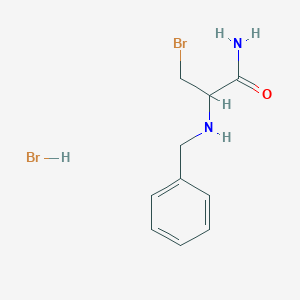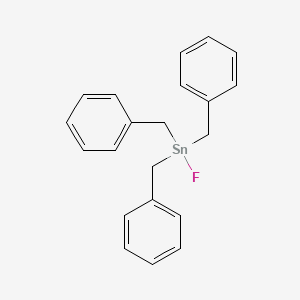
Tribenzylfluorostannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzylfluorostannane is an organotin compound with the chemical formula C21H21FSn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
Tribenzylfluorostannane can be synthesized through several methods. One common approach involves the reaction of tribenzyltin chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Tribenzylfluorostannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different products.
Coupling Reactions: this compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.
科学的研究の応用
Tribenzylfluorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: this compound can be used in the production of polymers and other materials, leveraging its unique chemical properties.
作用機序
The mechanism by which tribenzylfluorostannane exerts its effects involves the interaction of the tin center with various molecular targets. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
Tributyltin Fluoride: Another organotin fluoride with similar reactivity but different organic groups attached to the tin atom.
Triphenyltin Fluoride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylchlorostannane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Tribenzylfluorostannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chlorine or bromine analogs
特性
CAS番号 |
429-77-6 |
|---|---|
分子式 |
C21H21FSn |
分子量 |
411.1 g/mol |
IUPAC名 |
tribenzyl(fluoro)stannane |
InChI |
InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 |
InChIキー |
ZINYRHGURQDAOJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


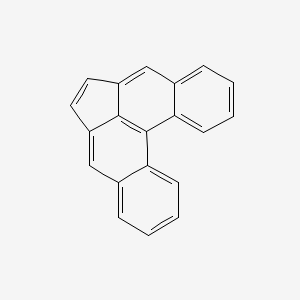
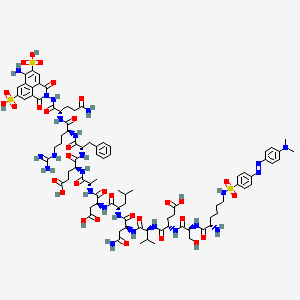
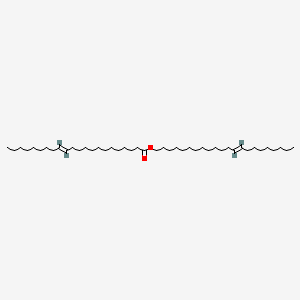

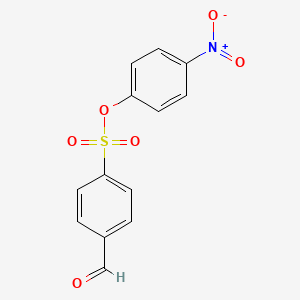
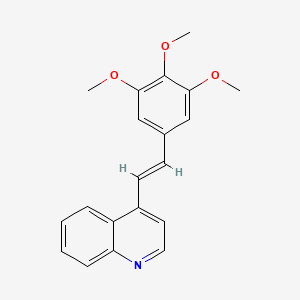
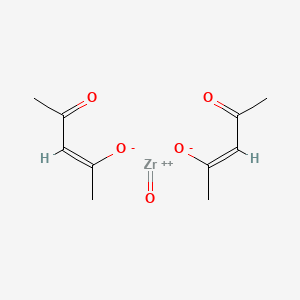




![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

